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molecular formula C9H7BrN2O4 B8619180 2H-3,1-Benzoxazin-2-one, 6-bromo-1,4-dihydro-5-methyl-8-nitro- CAS No. 186267-77-6

2H-3,1-Benzoxazin-2-one, 6-bromo-1,4-dihydro-5-methyl-8-nitro-

Cat. No. B8619180
M. Wt: 287.07 g/mol
InChI Key: XVWWQWVOYAVZDW-UHFFFAOYSA-N
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Patent
US06172065B2

Procedure details

To a solution of 6-bromo-5-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (0.726 g, 3 mmol) in concentrate H2SO4 (4 mL), KNO3 (0.303 g, 3 mmol) was added at 0° C. Reaction mixture stirred 14 hours and poured over crushed ice. Yellow precipitate was obtained, which was filtered and dried. (Yield: 0.782=91%);
Quantity
0.726 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.303 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13].[N+:14]([O-])([O-:16])=[O:15].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.726 g
Type
reactant
Smiles
BrC1=C(C2=C(NC(OC2)=O)C=C1)C
Name
KNO3
Quantity
0.303 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
Yellow precipitate was obtained
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
BrC1=C(C2=C(NC(OC2)=O)C(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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